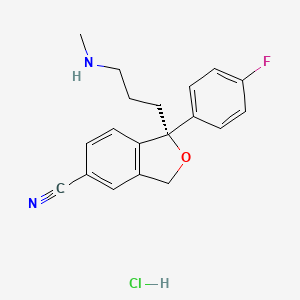

(R)-Desmethyl Citalopram Hydrochloride

描述

®-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is an enantiomer of desmethyl citalopram, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is specifically noted for its pharmacological properties and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Desmethyl Citalopram Hydrochloride typically involves the resolution of racemic citalopram into its enantiomers. One common method includes the use of chiral chromatography to separate the ®- and (S)-enantiomers. Another approach involves the use of chiral catalysts in the synthesis process to preferentially produce the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Desmethyl Citalopram Hydrochloride often employs large-scale chiral resolution techniques. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced chromatographic techniques and chiral auxiliaries is common in industrial settings to achieve the desired enantiomeric purity.

化学反应分析

Synthetic Routes and Key Reactions

(R)-Desmethyl Citalopram Hydrochloride is synthesized via enantioselective demethylation of racemic citalopram or direct resolution of intermediates. Key steps include:

Demethylation of Citalopram

- Reagents : Haloformates (e.g., 1-chloroethyl chloroformate, benzoyl chloroformate), dimethyl carbonate, or phosgene derivatives .

- Conditions :

- Outcome : Crude desmethyl citalopram is extracted into toluene/ethyl acetate, concentrated, and treated with aqueous acid or alkaline solutions for purification .

Chiral Resolution

Salt Formation

- Hydrochloride Salt Preparation :

Metabolic Pathways

This compound is a primary metabolite of citalopram, formed via hepatic CYP-mediated N-demethylation :

| Enzyme | Role | Contribution |

|---|---|---|

| CYP2C19 | Primary demethylation pathway | ~50% |

| CYP3A4 | Secondary metabolism | ~30% |

| CYP2D6 | Minor involvement | <10% |

Key Observations :

- (R)-enantiomer exhibits slower metabolic clearance compared to (S)-enantiomer .

- Further metabolism produces didesmethylcitalopram (via CYP2D6) and glucuronide conjugates .

Methylation to Escitalopram

- Reagents : Formaldehyde (0.026 mol) and formic acid (0.0097 mol) .

- Conditions :

- Yield : Escitalopram base with >99.5% purity .

Spectroscopic Data

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 1.41–1.61 (m, 2H), 2.27–2.33 (t, 2H), 5.15–5.27 (dd, 2H), 7.16–7.22 (t, 2H) | |

| MS (ESI+) | m/z 311.2 [(MH)⁺] | |

| HPLC | Chiral purity: 99.04% (free base) |

Chromatographic Methods

- Chiral LC-MS/MS : Used for enantioselective quantification in plasma .

- Collision Cross Section : 162.68 Ų ([M+H]⁺) via TWIM-MS .

Comparative Reactivity of Enantiomers

| Parameter | (R)-Desmethyl Citalopram | (S)-Desmethyl Citalopram |

|---|---|---|

| Metabolic Half-life | ~40 hours | ~28 hours |

| CYP2C19 Affinity | Moderate | High |

| Pharmacological Role | Associated with adverse effects | Therapeutic activity |

Source : Clinical studies show (R)-enantiomer correlates with reduced cognitive function in Alzheimer’s patients .

Stability and Degradation

科学研究应用

Chemistry

In chemistry, ®-Desmethyl Citalopram Hydrochloride is used as a reference standard in analytical methods to study the enantiomeric purity of citalopram and its derivatives.

Biology

In biological research, this compound is used to investigate the enantioselective effects of SSRIs on serotonin reuptake and receptor binding. It helps in understanding the pharmacodynamics and pharmacokinetics of citalopram enantiomers.

Medicine

Medically, ®-Desmethyl Citalopram Hydrochloride is studied for its potential therapeutic effects in treating depression and other mood disorders. It is also used in clinical trials to evaluate the efficacy and safety of enantiomer-specific treatments.

Industry

In the pharmaceutical industry, this compound is used in the development and quality control of citalopram-based medications. It ensures that the final products meet regulatory standards for enantiomeric purity.

作用机制

The mechanism of action of ®-Desmethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound specifically targets the serotonin transporter (SLC6A4), preventing the reabsorption of serotonin into presynaptic neurons .

相似化合物的比较

Similar Compounds

Citalopram: The parent compound, a racemic mixture of ®- and (S)-enantiomers.

Escitalopram: The (S)-enantiomer of citalopram, known for its higher potency and selectivity.

Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Sertraline: An SSRI with a distinct chemical structure and pharmacological profile.

Uniqueness

®-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which can exhibit different pharmacological properties compared to the (S)-enantiomer. This uniqueness allows for the exploration of enantioselective effects in both research and therapeutic contexts .

生物活性

(R)-Desmethyl Citalopram Hydrochloride is an active metabolite of the widely used antidepressant citalopram, which belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Understanding its biological activity is crucial for optimizing therapeutic outcomes, particularly in the treatment of depression and anxiety disorders. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its structural formula, which influences its interaction with various neurotransmitter systems. The compound's molecular structure is essential for its binding affinity to serotonin transporters (SERT), which mediates its antidepressant effects.

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{21}ClF_{2}N |

| Molecular Weight | 343.84 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in water |

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake at the SERT. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. Studies have shown that the (R)-enantiomer exhibits lower binding affinity compared to its (S)-counterpart, escitalopram, but still contributes significantly to the overall efficacy of citalopram treatment.

Key Findings:

- Binding Affinity : Research indicates that (R)-Desmethyl Citalopram has a Ki value ranging from 1-40 nM at SERT, demonstrating significant selectivity over norepinephrine and dopamine transporters (NET and DAT) .

- Enantiomeric Differences : The (S)-enantiomer shows approximately 30 times higher binding affinity for SERT than (R)-Desmethyl Citalopram, suggesting that while (R) contributes to efficacy, it may also modulate the effects of (S) through allosteric mechanisms .

Pharmacokinetics

The pharmacokinetic profile of (R)-Desmethyl Citalopram has been studied in various populations. A population pharmacokinetic model indicated that this metabolite has a significant role in the therapeutic effects observed in patients treated with citalopram.

Pharmacokinetic Parameters:

- Half-Life : Approximately 35 hours

- Volume of Distribution : High distribution volume indicating extensive tissue binding

- Clearance : Variable clearance rates influenced by genetic polymorphisms affecting metabolic enzymes .

Clinical Implications

The biological activity of this compound has been linked to various clinical outcomes:

- Efficacy in Depression : Clinical trials have demonstrated that citalopram, through its active metabolite, significantly reduces depressive symptoms in patients .

- Side Effects : Common side effects associated with SSRIs include nausea, drowsiness, and dizziness. The balance between efficacy and side effects is critical for patient compliance .

Case Studies

Several case studies have explored the implications of (R)-Desmethyl Citalopram in clinical settings:

- Postmortem Analysis : A study analyzing postmortem tissues from aviation accident victims found detectable levels of citalopram and its metabolite, indicating potential impairment due to drug presence .

- Alzheimer's Disease Management : Research evaluating citalopram for agitation in Alzheimer's patients highlighted the role of both enantiomers in managing symptoms effectively .

常见问题

Q. Synthesis and Characterization

Basic: What are the standard synthetic routes for preparing (R)-Desmethyl Citalopram Hydrochloride, and how is stereochemical purity ensured? Answer: The synthesis typically involves demethylation of the parent compound citalopram, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:

- Demethylation : Acidic hydrolysis or enzymatic methods to remove the methyl group from citalopram.

- Chiral Separation : Techniques like chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution to achieve enantiomeric purity .

- Validation : Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) with chiral columns to verify enantiomeric excess (>98%) .

Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis? Answer:

- Temperature Control : Lower reaction temperatures (e.g., <25°C) during acidic or basic hydrolysis to reduce enantiomer interconversion.

- Catalyst Selection : Use stereoselective catalysts (e.g., chiral ionic liquids) to favor (R)-enantiomer formation.

- In-line Monitoring : Employ real-time HPLC or polarimetry to detect racemization early and adjust parameters dynamically .

Q. Analytical Quantification

Basic: What validated analytical methods are recommended for quantifying this compound in biological matrices? Answer:

- HPLC-UV : A column-switching method with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) and detection at 240 nm achieves sensitivity down to 5 ng/mL .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the metabolite from plasma or serum .

Advanced: How can researchers address matrix effects in LC-MS/MS quantification for low-concentration samples? Answer:

- Internal Standardization : Use deuterated analogs (e.g., (R)-Desmethyl Citalopram-d4) to correct for ion suppression/enhancement.

- Matrix Matching : Prepare calibration curves in blank biological matrix to account for interference.

- Post-column Infusion : Diagnose matrix effects by infusing the analyte post-column during method development .

Q. Pharmacological Activity Evaluation

Basic: What in vitro assays are suitable for assessing this compound’s serotonin reuptake inhibition? Answer:

- Radioligand Binding : Measure displacement of [³H]-citalopram in serotonin transporter (SERT)-expressing cell membranes.

- Functional Assays : Use synaptosomes or transfected cells to quantify serotonin uptake inhibition (IC₅₀ values typically 10–100 nM) .

Advanced: How can in vivo efficacy studies differentiate (R)-Desmethyl Citalopram from its parent drug? Answer:

- Knockout Models : Use SERT-knockout mice to isolate metabolite-specific effects.

- Microdialysis : Monitor extracellular serotonin levels in the prefrontal cortex after metabolite administration to assess acute vs. chronic effects .

Q. Metabolic Pathway Elucidation

Basic: What techniques identify this compound as a primary or secondary metabolite? Answer:

- In Vitro Incubation : Incubate citalopram with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Tracing : Use ¹⁴C-labeled citalopram to track demethylation pathways .

Advanced: How can cytochrome P450 inhibition studies clarify metabolic interactions? Answer:

- CYP450 Isozyme Profiling : Use recombinant enzymes (e.g., CYP3A4, CYP2C19) to identify primary metabolizing isoforms.

- Time-Dependent Inhibition (TDI) Assays : Pre-incubate metabolite with NADPH-fortified microsomes to assess irreversible enzyme inhibition .

Q. Stability and Degradation

Basic: What storage conditions preserve this compound stability? Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- pH Control : Prepare stock solutions in acidic buffers (pH 4.0–5.0) to avoid hydrolysis .

Advanced: How do excipients in formulation affect the metabolite’s stability under accelerated conditions? Answer:

- Lyophilization : Mannitol or trehalose as cryoprotectants reduces degradation during freeze-drying.

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-DAD .

Q. Enantiomeric Separation

Basic: What chromatographic methods resolve (R)- and (S)-Desmethyl Citalopram Hydrochloride? Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol:diethylamine, 80:20:0.1) with a flow rate of 1.0 mL/min. Retention times differ by 2–3 minutes .

Advanced: How can capillary electrophoresis (CE) improve enantiomer resolution efficiency? Answer:

- Cyclodextrin Additives : Sulfated β-cyclodextrin in the running buffer enhances chiral discrimination.

- Field-Amplified Sample Stacking : Pre-concentrate samples to achieve lower detection limits (0.1 µg/mL) .

Q. Data Contradictions

Advanced: How should researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability)? Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability.

- Covariate Adjustment : Stratify by factors like age, CYP2C19 genotype, or renal function to identify confounding variables .

Q. Experimental Design

Advanced: What statistical approaches optimize sample size in preclinical studies assessing metabolite efficacy? Answer:

属性

IUPAC Name |

(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675805 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144010-85-5 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。